molecular formula C16H11Cl2F3N2O2 B3594097 2,4-dichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

2,4-dichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B3594097
M. Wt: 391.2 g/mol
InChI Key: AKVDTZYJINZZLU-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a trifluoromethyl group, which is often used in drug design to improve the metabolic stability and lipophilicity of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the dichloro groups on the benzene ring, and the trifluoromethyl group attached to the phenyl group . The presence of these groups would likely influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide core could undergo various reactions such as hydrolysis, reduction, and substitution . The trifluoromethyl group is generally stable under a wide range of conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Future Directions

The future research on this compound could involve further studies to determine its biological activity and potential applications, as well as optimization of its synthesis. The trifluoromethyl group is a common feature in many pharmaceutical drugs, and there is ongoing research into new methods for its introduction .

Properties

IUPAC Name

2,4-dichloro-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N2O2/c17-10-4-5-12(13(18)7-10)15(25)22-8-14(24)23-11-3-1-2-9(6-11)16(19,20)21/h1-7H,8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDTZYJINZZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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